REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH2:13]([O:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH3:14].C(O)(=O)C.N1CCCCC1>C1C=CC=CC=1.O>[CH2:13]([O:15][C:16](=[O:23])[C:17](=[CH:6][C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH3:14]
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Name
|
|
Quantity
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9.13 g
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Type
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reactant
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Smiles
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COC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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C(C)OC(CC(=O)OCC)=O
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Name
|
|
Quantity
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0.29 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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0.74 mL
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Type
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reactant
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Smiles
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N1CCCCC1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was separated
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Type
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WASH
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Details
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After washing the benzene solution with water, it
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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After drying
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Type
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CUSTOM
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Details
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benzene was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to obtain a crude product (15.40 g)
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Name
|
|
Type
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product
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Smiles
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C(C)OC(C(C(=O)OCC)=CC1=CC(=C(C=C1)OC)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |